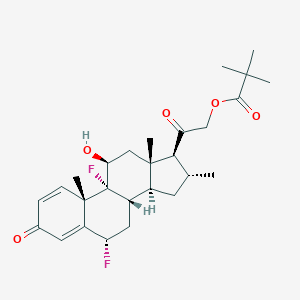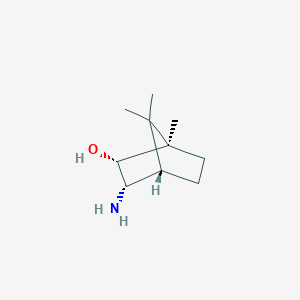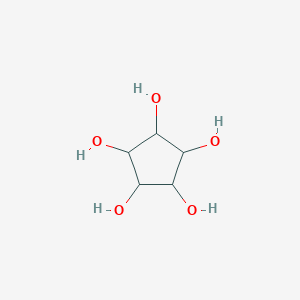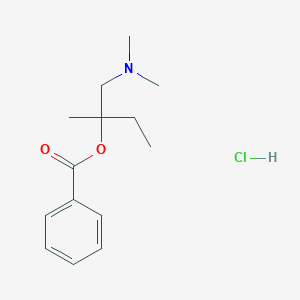
1,1,1-Trifluoroacetone
描述
1,1,1-Trifluoroacetone is an organofluorine compound with the chemical formula CF3C(O)CH3 . It is a colorless liquid with a chloroform-like odor . It is used as a general chemical reagent in the synthesis of glucokinase-glucokinase regulatory protein (GK-GKRP) disruptors, which may act as potential targets for type II diabetics .
Synthesis Analysis
1,1,1-Trifluoroacetone is produced from trifluoroacetoacetic acid, which is generated by condensation of ethyl trifluoroacetate and ethyl acetate . It is also used in a synthesis of 2-trifluoromethyl-7-azaindoles starting with 2,6-dihalopyridines .Molecular Structure Analysis
The molecular formula of 1,1,1-Trifluoroacetone is C3H3F3O . Its molecular weight is 112.05 g/mol .Chemical Reactions Analysis
1,1,1-Trifluoroacetone is less prone to hydrate than hexafluoroacetone and more electrophilic than acetone itself . Hydrogenation of trifluoroacetone over a platinum catalyst gives trifluoroisopropanol .Physical And Chemical Properties Analysis
1,1,1-Trifluoroacetone has a boiling point of 22 °C and a density of 1.252 g/mL at 25 °C . Its refractive index is 1.3 .科学研究应用
Synthesis of 2-Trifluoromethyl-7-Azaindoles
1,1,1-Trifluoroacetone is utilized in the synthesis of 2-trifluoromethyl-7-azaindoles, which are compounds of interest due to their potential pharmacological properties. The process begins with 2,6-dihalopyridines and involves the formation of a chiral imine .
Preparation of α-Trifluoromethyl Alanines
The chiral imine derived from 1,1,1-Trifluoroacetone is used to prepare α-trifluoromethyl alanines. These are valuable in the development of bioactive molecules and pharmaceuticals due to their unique structural properties .
Production of Enantiopure Diamines
Similarly, the chiral imine serves as a precursor for the production of enantiopure diamines. These compounds have applications in chiral catalysts and as building blocks for various synthetic targets .
Strecker Reaction
1,1,1-Trifluoroacetone plays a role in the Strecker reaction, which is a method to synthesize amino acids. The reaction involves the conversion of the derived imine into amino acids, which are fundamental units of proteins .
Nitrile Hydrolysis
Following the Strecker reaction, nitrile hydrolysis can be performed to further process the synthesized compounds. This step is crucial for the production of various organic molecules with potential applications in medicinal chemistry .
Oxidizing Agent in Oppenauer Oxidation
Trifluoroacetone serves as an effective oxidizing agent in Oppenauer oxidation, a process used to convert secondary alcohols to ketones. This reaction is significant in the field of organic synthesis .
Air Sensitive Reagent
Due to its air sensitivity, 1,1,1-Trifluoroacetone is handled under special conditions, which makes it a valuable reagent for reactions that require an inert atmosphere .
Solubility Properties
While insoluble in water, 1,1,1-Trifluoroacetone’s solubility in organic solvents makes it a versatile reagent in organic synthesis, particularly in reactions where water could inhibit the process .
作用机制
Target of Action
1,1,1-Trifluoroacetone is a general chemical reagent used in the synthesis of various compounds . It doesn’t have a specific biological target but is used as a building block in chemical reactions.
Mode of Action
1,1,1-Trifluoroacetone is an organofluorine compound with the chemical formula CF3C(O)CH3 . It is less prone to hydrate than hexafluoroacetone and more electrophilic than acetone itself . Unlike both of those ketones, trifluoroacetone is prochiral .
Biochemical Pathways
Trifluoroacetone is used in a synthesis of 2-trifluoromethyl-7-azaindoles starting with 2,6-dihalopyridines . The derived chiral imine is used to prepare enantiopure α-trifluoromethyl alanines and diamines via a Strecker reaction followed by either nitrile hydrolysis or reduction .
Result of Action
The primary result of the action of 1,1,1-Trifluoroacetone is the production of other chemical compounds. For example, it is used in the synthesis of 2-trifluoromethyl-7-azaindoles . The derived chiral imine is used to prepare enantiopure α-trifluoromethyl alanines and diamines .
安全和危害
未来方向
属性
IUPAC Name |
1,1,1-trifluoropropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3O/c1-2(7)3(4,5)6/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUDAMLDXFJHJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059963 | |
| Record name | Trifluoroacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; bp = 22 deg C; [Aldrich MSDS] | |
| Record name | 2-Propanone, 1,1,1-trifluoro- | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10445 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
728.0 [mmHg] | |
| Record name | 2-Propanone, 1,1,1-trifluoro- | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10445 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,1,1-Trifluoroacetone | |
CAS RN |
421-50-1 | |
| Record name | 1,1,1-Trifluoroacetone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=421-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl trifluoromethyl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000421501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 421-50-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66412 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propanone, 1,1,1-trifluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trifluoroacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1-trifluoroacetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.370 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL TRIFLUOROMETHYL KETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K987U5C2CX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1,1,1-Trifluoroacetone?
A1: 1,1,1-Trifluoroacetone has a molecular formula of C3H3F3O and a molecular weight of 112.05 g/mol.
Q2: Is there spectroscopic data available for 1,1,1-Trifluoroacetone?
A2: Yes, various spectroscopic studies have been conducted on 1,1,1-Trifluoroacetone. [] Researchers have investigated its absorption, fluorescence, and fluorescence excitation spectra, as well as fluorescence quantum yields and decay times. [] Oxygen-17 NMR studies have also been conducted on substituted α, α, α-trifluoroacetophenones, including insights related to 1,1,1-Trifluoroacetone. []
Q3: How does the presence of fluorine atoms influence the properties of 1,1,1-Trifluoroacetone compared to acetone?
A3: The introduction of fluorine atoms significantly alters the properties of 1,1,1-Trifluoroacetone. The strong electron-withdrawing nature of fluorine affects the reactivity and stability of the molecule. For instance, 1,1,1-Trifluoroacetone exhibits a higher equilibrium constant of hydration compared to acetone, indicating a greater tendency to form a gem-diol in aqueous solutions. [] Additionally, the C-F bond strength influences its behavior in reactions involving C-F bond activation. []
Q4: What is the thermal stability of 1,1,1-Trifluoroacetone?
A4: 1,1,1-Trifluoroacetone exhibits thermal stability under certain conditions, but can undergo decomposition at elevated temperatures. IR multiple-photon decomposition has been observed upon irradiation with a 970.55 cm−1 laser. []
Q5: Has 1,1,1-Trifluoroacetone been investigated for use in foam insulation?
A5: Yes, due to its low thermal conductivity, 1,1,1-Trifluoroacetone has been investigated as a potential alternative to chlorofluorocarbons (CFCs) in foam insulation. Its thermal conductivity in the vapor phase has been studied at various temperatures. []
Q6: What are the catalytic applications of 1,1,1-Trifluoroacetone?
A6: 1,1,1-Trifluoroacetone is recognized as an efficient catalyst in various organic reactions. It plays a crucial role in the epoxidation of olefins when used in conjunction with hydrogen peroxide. [, ] This catalytic activity stems from its ability to generate a reactive species called methyl(trifluoromethyl)dioxirane in situ. [] This dioxirane is a powerful oxidant, enabling the selective oxidation of sulfides to sulfoxides. []
Q7: Can you elaborate on the role of 1,1,1-Trifluoroacetone in peroxymonosulfuric acid (Caro's acid) decomposition?
A7: 1,1,1-Trifluoroacetone acts as a catalyst in the decomposition of Caro's acid. This process involves the formation of a dioxirane intermediate, the rate of which is pH dependent. The electron-withdrawing nature of fluorine atoms in 1,1,1-Trifluoroacetone influences the keto-gem-diol equilibrium, impacting the overall kinetics of Caro's acid decomposition. []
Q8: How is computational chemistry being used to understand 1,1,1-Trifluoroacetone?
A8: Computational techniques have been employed to explore the conformational preferences of 1,1,1-Trifluoroacetone. Ab initio calculations, coupled with solvation models, have provided insights into the energy differences between its cis and trans conformers in various environments, including the vapor phase and solutions. [] Additionally, density functional theory (DFT) calculations have been instrumental in elucidating the reaction mechanisms involving 1,1,1-Trifluoroacetone, such as its interaction with titanium ions in the gas phase, revealing insights into C-F bond activation processes. []
Q9: How do structural modifications of 1,1,1-Trifluoroacetone affect its reactivity?
A9: Structural modifications, especially alterations to the substituents on the carbonyl group, significantly impact the reactivity of 1,1,1-Trifluoroacetone. The presence of electron-withdrawing groups, like fluorine, enhances the electrophilicity of the carbonyl carbon, influencing its reactivity in nucleophilic addition reactions and its ability to form dioxiranes. [, ]
Q10: How does the stability of 1,1,1-Trifluoroacetone in aqueous solutions compare to non-fluorinated ketones?
A10: 1,1,1-Trifluoroacetone exhibits a higher degree of hydration in aqueous solutions compared to non-fluorinated ketones. This increased hydration is attributed to the electron-withdrawing effect of the trifluoromethyl group, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water molecules. []
Q11: What are some specific examples of using 1,1,1-Trifluoroacetone as a building block in organic synthesis?
A11: 1,1,1-Trifluoroacetone serves as a versatile building block in the synthesis of various fluorinated compounds. It's been employed in the preparation of:
- Trifluoromethylated heterocycles: Reacting 1,1,1-Trifluoroacetone with heteroarylamines leads to a range of trifluoromethyl-substituted fused imidazole systems, demonstrating its utility in heterocyclic chemistry. []
- 1-alkyl-2-(trifluoromethyl)aziridines: A multistep synthesis utilizes 1,1,1-Trifluoroacetone to access these aziridine derivatives, which can be further transformed into valuable α-CF3-β-phenylethylamines, highlighting its application in generating fluorinated nitrogen-containing compounds. []
- 9-Trifluoromethylxanthenediols: These compounds, synthesized via the condensation of dihydroxybenzenes with 1,1,1-Trifluoroacetone, have garnered interest for their potential in supramolecular chemistry due to their unique structural features and intermolecular interactions. []
Q12: Can 1,1,1-Trifluoroacetone be used to synthesize polymers?
A12: Yes, 1,1,1-Trifluoroacetone has been successfully incorporated into the synthesis of polymers. For example:
- Poly(ester-amide)s: Passerini multicomponent polymerization utilizing 1,1,1-Trifluoroacetone along with a dicarboxylic acid and a diisocyanide provides a route to functional poly(ester-amide)s with tertiary ester linkages. The incorporation of 1,1,1-Trifluoroacetone introduces electron-withdrawing trifluoromethyl groups into the polymer backbone, influencing its properties. []
- Poly(β-substituted β-propiolactone)s: 1,1,1-Trifluoroacetone reacts with ketene to yield β-(trifluoromethyl,methyl)-β-propiolactone, a monomer that can be polymerized to yield poly(β-substituted β-propiolactone)s. The polymerization of this monomer, especially when optically active, results in polymers with varying degrees of isotacticity, influencing their physical properties. []
Q13: How has 1,1,1-Trifluoroacetone been used in biochemical research?
A13: 1,1,1-Trifluoroacetone has proven valuable in studying biological systems. Notably, it serves as a reagent for labeling cysteine residues in proteins with a trifluoroacetyl group. [, ] This labeling strategy enables researchers to utilize 19F NMR spectroscopy to investigate protein structure and dynamics. For instance, this technique was employed to probe the binding site of nitric oxide (NO) in a myoglobin cavity mutant (H93G). [, ]
Q14: Are there any known enzymatic reactions involving 1,1,1-Trifluoroacetone?
A14: Yes, 1,1,1-Trifluoroacetone participates in enzymatic reductions. Specifically, certain alcohol dehydrogenases and carbonyl reductases have demonstrated the capability to reduce 1,1,1-Trifluoroacetone to its corresponding alcohol, 1,1,1-trifluoro-2-propanol, with varying enantioselectivity. This enzymatic reduction pathway holds promise for the production of optically active fluorinated alcohols. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















